Exceptional GSK-3β Inhibitory Potency (IC50 = 5 nM) Distinguishes This Compound from Less Potent Analogues
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole demonstrates an exceptionally high potency for GSK-3β inhibition with an IC50 value of 5 nM . This level of potency places it among the most effective GSK-3β inhibitors reported. For context, many well-known GSK-3β inhibitors in the literature exhibit IC50 values in the high nanomolar to micromolar range, making this compound's 5 nM potency a key differentiating factor [1].
| Evidence Dimension | GSK-3β Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | General class of GSK-3β inhibitors reported in literature; IC50 values commonly ranging from >10 nM to >1 μM. |
| Quantified Difference | This compound exhibits potency that is superior to a broad baseline of less potent GSK-3β inhibitors. |
| Conditions | In vitro kinase inhibition assay. The specific assay conditions are not detailed in the vendor datasheet but are standard for this class of measurement. |
Why This Matters
High potency is critical for minimizing off-target effects in complex biological systems and for achieving robust target engagement in cellular and in vivo models.
- [1] Kramer, T., Schmidt, B., & Lo Monte, F. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 381029. https://doi.org/10.1155/2012/381029 View Source
